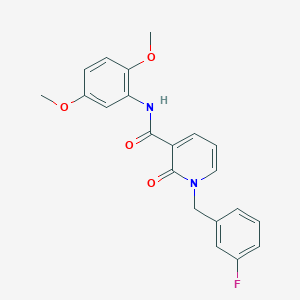

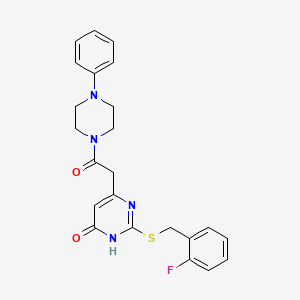

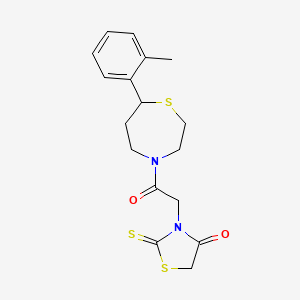

N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, also known as TRO19622, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. TRO19622 is a selective inhibitor of the neurotrophin receptor p75NTR, which is involved in a range of physiological and pathological processes.

Scientific Research Applications

Inhibition of Nucleoside Transport

One application involves the inhibition of nucleoside transport proteins. For instance, compounds with halogen, hydroxyl, and (trifluoro)methyl(-oxy) substituents have been investigated for their affinity to the ENT1 nucleoside transporter. These modifications aim to lower the polarity compared to 4-nitrobenzylthioinosine (NBTI), potentially enhancing oral absorption and CNS penetration. Certain analogues demonstrated high affinity, indicating the potential for these compounds in modulating nucleoside transport across cellular membranes (R. A. Tromp et al., 2004).

Oxidative Enantioselective α-Fluorination

Another application is in the oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis. This process, using N-fluorobis(phenyl)sulfonimide as both an oxidant and a fluorine source, overcomes challenges like competitive difluorination and nonfluorination, achieving high enantioselectivities (Fangyi Li et al., 2014).

Na+/Ca2+ Exchange Inhibition

Compounds like YM-244769 have been explored for their selective inhibition of the Na+/Ca2+ exchanger NCX3 over NCX1 and NCX2, offering a new avenue for neuroprotective drug development. Such specificity could be attributed to modifications in the compound's structure, hinting at the importance of tailored substitutions for achieving desired biological activities (T. Iwamoto & S. Kita, 2006).

Insecticide Development

Flubendiamide, a novel insecticide, showcases the importance of incorporating specific substituents (e.g., heptafluoroisopropyl groups) to achieve high efficacy against pests. This compound's unique structure, including fluorinated elements, plays a crucial role in its mode of action and selectivity, illustrating the broader relevance of such chemical modifications in developing new agrochemicals (Masanori Tohnishi et al., 2005).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O3/c19-14-8-6-12(7-9-14)10-23-15(25)16(26)24-11-17(27,18(20,21)22)13-4-2-1-3-5-13/h1-9,27H,10-11H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNHLZJMUXKCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)

![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)